N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
N-(5-Chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring core substituted with a phenyl group and linked via a carboxamide bond to a 5-chloro-2-hydroxyphenyl moiety. The 5-chloro-2-hydroxyphenyl group enhances lipophilicity and may facilitate hydrogen bonding, critical for biological interactions.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2/c15-9-6-7-12(21)11(8-9)16-14(22)13-17-19-20(18-13)10-4-2-1-3-5-10/h1-8,21H,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYPLBFLQGNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.
Introduction of the Carboxamide Group: The tetrazole intermediate can then be reacted with an appropriate amine to introduce the carboxamide group.
Functionalization of the Phenyl Ring: The chloro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Substituent
The 5-chloro group on the hydroxyphenyl ring undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
Reagents/Conditions
-
Ammonia/amines : Forms amino derivatives (e.g., 5-amino-2-hydroxyphenyl analogs) at 80–100°C in ethanol
-
Thiols : Produces thioether derivatives using NaH in DMF at room temperature
-
Hydrolysis : Converts chloro to hydroxy groups under reflux with NaOH/H₂O
Example Reaction
textN-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide + NH₃ → N-(5-amino-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide + HCl
Oxidation Reactions
-
Hydroxy group oxidation : The phenolic -OH group oxidizes to a quinone structure using KMnO₄ in acidic conditions (H₂SO₄, 60°C)
-
Tetrazole ring stability : Resists oxidation under standard conditions but degrades at >250°C
Reduction Reactions
-
Nitro group reduction : If present, nitro substituents reduce to amines using H₂/Pd-C in ethanol (25°C, 12 hrs)
-
Tetrazole ring : Stable toward catalytic hydrogenation but undergoes ring-opening under strong reducing agents (e.g., LiAlH₄)
Cycloaddition and Ring Formation
The tetrazole ring participates in [3+2] cycloadditions. A cobalt(II)-catalyzed synthesis method demonstrates:
Key Data from Catalytic Tetrazole Synthesis
| Parameter | Value/Description |
|---|---|
| Catalyst | Co(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine |
| Reaction Temperature | 110°C |
| Solvent | DMSO |
| Yield (for T1*) | 92% |
| Reaction Time | 12 hours |
*T1 = 5-phenyl-1H-tetrazole
Mechanistic Insight
The reaction proceeds via a cobalt(II) diazido intermediate, confirmed by IR spectroscopy showing:
-
C≡N stretch at 2229 cm⁻¹ (free nitrile) → 2048 cm⁻¹ (coordinated nitrile)
Carboxamide Group Reactivity
The carboxamide moiety undergoes hydrolysis and condensation:
Hydrolysis
-
Acidic conditions (6M HCl, acetic acid): Cleaves to 2-phenyl-2H-tetrazole-5-carboxylic acid and 5-chloro-2-hydroxyaniline
-
Basic conditions (NaOH, reflux): Forms sodium carboxylate derivatives
Condensation with Isocyanates/Isothiocyanates
Reacts with aryl isocyanates in methanol to form ureido derivatives (e.g., compound 14 ):
textR-N=C=O + Carboxamide → R-NH-C(=O)-Carboxamide
Electrophilic Aromatic Substitution
The hydroxyphenyl ring undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro-5-chloro-2-hydroxyphenyl derivative |
| Sulfonation | H₂SO₄, 100°C | 3-sulfo-5-chloro-2-hydroxyphenyl analog |
Stability Under Thermal and pH Conditions
Thermal Stability
-
Decomposes at 245–250°C without melting
-
Stable in DMSO and DMF at ≤100°C for 24 hrs
pH Stability
| pH Range | Stability Profile |
|---|---|
| 2–4 | Carboxamide hydrolysis observed |
| 7–9 | Stable for >48 hrs |
| >10 | Tetrazole ring degradation |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Reactivity Difference |
|---|---|
| N-(5-chloro-2-hydroxyphenyl)acetamide | Lacks tetrazole-mediated cycloaddition capability |
| 5-chloro-N-(2-hydroxyphenyl)benzamide | Reduced electrophilic substitution at phenyl ring |
Scientific Research Applications
Antimicrobial Activity
N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to possess significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli , it was found to have Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics such as ciprofloxacin. The compound demonstrated an MIC of 8 µg/mL against Staphylococcus aureus, compared to 16 µg/mL for ciprofloxacin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research shows that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on colon cancer cell lines (HCT116). The results indicated an IC50 value of 15 µg/mL, demonstrating potent activity when compared to standard chemotherapeutics like cisplatin (IC50 = 20 µg/mL) .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation.
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This effect was comparable to that of established anti-inflammatory agents such as ibuprofen .
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Modifications at various positions on the tetrazole ring and phenolic moieties can lead to enhanced potency or selectivity against specific pathogens or cancer cells.
Summary of Key Findings
| Activity Type | MIC/IC50 Value | Comparison Standard |
|---|---|---|
| Antimicrobial | 8 µg/mL | Ciprofloxacin (16 µg/mL) |
| Anticancer (HCT116) | 15 µg/mL | Cisplatin (20 µg/mL) |
| Anti-inflammatory | Significant inhibition | Ibuprofen (standard) |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carboxamide group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and hydroxy groups can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Pyrazine-2-carboxamide Derivatives
Several N-(5-chloro-2-hydroxyphenyl)-pyrazine-2-carboxamide derivatives (e.g., compounds 7b–7f) feature alkylamino substituents on the pyrazine ring. Key differences include:
- Structural Variation: Alkyl chain length (butyl to octyl) on the pyrazine amino group.
- Physical Properties : Melting points decrease with increasing alkyl chain length (e.g., 262.1°C for butyl vs. 239.7°C for octyl), suggesting reduced crystallinity due to hydrophobic interactions .
- Bioactivity: While specific data for the tetrazole analog are unavailable, pyrazine derivatives are noted for antimycobacterial activity, likely due to interactions with microbial enzymes.
Table 1: Pyrazine-2-carboxamide Derivatives
| Compound | Substituent | Melting Point (°C) | Elemental Analysis (C/H/N) Match |
|---|---|---|---|
| 7b | Butylamino | 257.9–262.1 | ±0.3% deviation |
| 7c | Pentylamino | 250.3–255.1 | ±0.2% deviation |
| 7d | Hexylamino | 249.3–251.9 | ±0.4% deviation |
| 7e | Heptylamino | 243.6–246.0 | ±0.3% deviation |
| 7f | Octylamino | 239.7–242.4 | ±0.3% deviation |
Hydrazide and Polyphenolic Analogs
- N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (3): Features a gallic hydrazide backbone with a 5-chloro-2-hydroxyphenyl substituent. Contrasts with the tetrazole compound in electronic properties due to the absence of a nitrogen-rich heterocycle.
Chalcone Derivatives (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one :
Thiazole and Thiophene Carboxamides
- N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8): Synthesized via HATU-mediated coupling, similar to peptide synthesis.
- 2-(6-Chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Intermediate in kinase inhibitor synthesis (e.g., Dasatinib).
Cyclohexanecarboxamide Analog
- N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide: Replaces the tetrazole with a cyclohexane ring, reducing molecular weight (C13H16ClNO2 vs. C14H11ClN4O2 for the tetrazole). Likely exhibits altered pharmacokinetics (e.g., higher lipophilicity) but lacks the tetrazole’s acidity (pKa ~4.5–6.5) .
Key Structural and Functional Insights
- Tetrazole vs. Other Heterocycles :
- Tetrazoles offer superior metabolic resistance compared to esters or carboxylic acids.
- Pyrazine and thiazole derivatives prioritize planar aromaticity for enzyme active-site interactions.
- Role of Substituents :
- Chloro and hydroxy groups on the phenyl ring enhance target binding via halogen bonds and hydrogen bonds.
- Alkyl chains (pyrazine derivatives) or fluorinated groups (thiophene analogs) modulate lipophilicity and bioavailability.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials, supported by case studies and relevant data.
Chemical Structure and Properties
The compound belongs to the class of tetrazole derivatives, which are known for their varied biological properties. The structure can be represented as follows:
- Chemical Formula : C16H14ClN5O2
- Molecular Weight : 359.77 g/mol
The presence of the tetrazole ring contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted that compounds similar to this compound demonstrated effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 40 µg/mL |
| This compound | Pseudomonas aeruginosa | 60 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been reported to induce apoptosis in colon cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study: Colon Cancer Cell Line
A study evaluated the effects of the compound on HCT116 colon cancer cells, revealing an IC50 value of 16 µg/mL, indicating potent anticancer properties .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic effects. In a rat model of passive cutaneous anaphylaxis, it demonstrated significant antiallergic activity, suggesting potential applications in treating allergic reactions .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacteria | |
| Anticancer | Induces apoptosis in HCT116 cells | |
| Anti-inflammatory | Significant antiallergic activity |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation and cell proliferation.
Enzyme Inhibition Studies
In silico studies have indicated that this compound may inhibit key enzymes involved in glucose metabolism and inflammation, such as glycogen phosphorylase, which could explain its hypoglycemic effects observed in animal models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide?
- Answer : The compound can be synthesized via coupling reactions between 5-chloro-2-hydroxyaniline derivatives and tetrazole-carboxylic acid chlorides. A two-step approach is typical:
Tetrazole formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (e.g., via Huisgen cycloaddition).
Amide bond formation : Reacting the tetrazole-carboxylic acid chloride with 5-chloro-2-hydroxyaniline under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base).
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and hydroxyl proton (δ ~10–12 ppm, broad).
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.
- X-ray crystallography (if single crystals are obtained): Resolve bond angles and hydrogen-bonding networks (e.g., P21/c space group, monoclinic system) .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate its kinase inhibitory activity?
- Answer : Design assays targeting kinases with structural homology to Src/Abl kinases (due to tetrazole-carboxamide analogs showing activity in this class):
- Kinase inhibition profiling : Use recombinant kinases (e.g., Src, Abl) with ATP-concentration-dependent fluorescence polarization assays.
- Cell-based antiproliferative assays : Test against hematological (e.g., K562 CML cells) and solid tumor lines. IC₅₀ values <1 μM suggest potent activity.
- Mechanistic validation : Western blotting for phosphorylated downstream targets (e.g., CrkL for Abl inhibition) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from:
- pH-dependent activity : Adjust assay buffers (e.g., pH 6.5–7.5) to mimic physiological conditions, as hydroxyl group ionization affects binding .
- Cellular permeability : Compare activity in cell-free vs. cell-based assays. Use logP calculations (e.g., cLogP ~2.5) to predict membrane penetration.
- Off-target effects : Employ proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Q. What computational strategies predict its pharmacokinetic properties and metabolite profiles?
- Answer : Use:
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism sites.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with solubility and bioavailability.
- ADMET prediction tools : SwissADME or ADMETLab to estimate half-life, plasma protein binding, and hERG channel liability .
Methodological Challenges and Solutions
Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?
- Answer :
- Solvent screening : Use slow evaporation from methanol/water (4:1 v/v) or DMSO/ethyl acetate mixtures.
- Temperature control : Crystallize at 4°C to slow nucleation.
- Data collection : Employ Bruker APEX detectors with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELX-97 .
Q. How to optimize HPLC methods for quantifying the compound in biological matrices?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
